1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-20-12-4-5-13-14(10-12)21-15(16-13)18-8-6-17(7-9-18)11(2)19/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMUSTOMKREGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with ethyl bromoacetate to form 2-ethoxybenzothiazole. This intermediate is then reacted with 4-acetylpiperazine under suitable conditions to yield the target compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key differences:
| Compound Name | Substituents on Benzothiazole | Piperazine-Linked Group | Molecular Formula | Molecular Weight | Key Evidence IDs |
|---|---|---|---|---|---|
| 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (Target) | 6-Ethoxy | Ethanone (acetyl) | C₁₅H₁₈N₃O₂S | 319.39 g/mol | |
| 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one | 6-Methoxy | 2-Phenylethanone | C₂₀H₂₀N₃O₂S | 374.46 g/mol | |
| 4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylmethanone | 6-Ethoxy | Thiophen-2-yl methanone | C₁₈H₁₉N₃O₂S₂ | 373.49 g/mol | |
| 2-(4-Fluorophenyl)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one | 6-Methoxy | 2-(4-Fluorophenyl)ethanone | C₂₀H₁₉FN₃O₂S | 384.45 g/mol | |
| 3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | 4-Methoxy | 3-(4-Fluorobenzenesulfonyl)propanone | C₂₁H₂₂FN₃O₄S₂ | 463.55 g/mol |
Key Structural and Functional Insights:
Substituent Effects on Benzothiazole :
- The ethoxy group (target compound) versus methoxy () alters lipophilicity and steric bulk. Ethoxy may enhance metabolic stability compared to methoxy due to reduced susceptibility to demethylation .
- Positional isomers (e.g., 4-methoxy in vs. 6-methoxy/ethoxy) could differentially modulate electronic properties and receptor interactions.
Piperazine-Linked Modifications: Ethanone vs. Aryl-Substituted Ethanones: The target’s acetyl group is simpler than analogs with fluorophenyl () or benzenesulfonyl groups (). Bulky substituents like phenyl may enhance receptor binding but reduce solubility .
Biological Implications: While direct activity data for the target compound are unavailable, analogs in and were screened for receptor binding (e.g., cannabinoid receptors in ). The 6-methoxy analog (G856-8982) may serve as a reference for optimizing CNS-targeted activity .
Synthetic Accessibility: Piperazine-ethanone derivatives are commonly synthesized via nucleophilic substitution or microwave-assisted coupling (e.g., ). The target compound could be synthesized similarly, using 6-ethoxy-1,3-benzothiazole-2-piperazine as a precursor .
Biological Activity
The compound 1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule belonging to a class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The focus of this article is to explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H25N3O4S2
- Molar Mass : 459.58 g/mol
- CAS Number : 897470-57-4
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. The compound exhibits a range of pharmacological effects, including:
- Antipsychotic Activity : Similar compounds have demonstrated affinity for dopamine and serotonin receptors, suggesting potential antipsychotic effects. A related compound showed selective binding to serotonin receptors, which is often associated with atypical antipsychotic profiles .
- Neuroprotective Effects : Research indicates that benzothiazole derivatives can provide neuroprotection in models of neurodegenerative diseases, potentially due to their ability to modulate neurotransmitter systems .
- Antimicrobial Properties : Some studies suggest that benzothiazole derivatives exhibit antimicrobial activity against various pathogens, making them candidates for further exploration in infectious disease treatment.
Structure-Activity Relationships (SAR)
The SAR analysis of benzothiazole derivatives indicates that modifications on the piperazine ring and the ethoxy group significantly affect biological activity. For instance:
- Substituents on the Benzothiazole Ring : Changes in the substituents can enhance receptor binding affinity and selectivity.
- Piperazine Modifications : Alterations in the piperazine moiety can influence the pharmacokinetic properties and overall efficacy of the compound.
Case Studies
Several studies have highlighted the biological activity of related compounds:
-
Study on Antipsychotic Activity :
- A study evaluated a series of piperazine derivatives for their antipsychotic potential using receptor binding assays and behavioral tests in animal models. The findings indicated that certain modifications led to improved efficacy without typical side effects associated with conventional antipsychotics .
- Neuroprotective Study :
-
Antimicrobial Evaluation :
- An investigation into the antimicrobial properties revealed that specific benzothiazole derivatives exhibited activity against Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents.
Q & A
What are the standard synthetic routes for synthesizing 1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting with commercially available precursors. A common approach includes:
Precursor Preparation: Reacting 6-ethoxy-1,3-benzothiazole with a piperazine derivative (e.g., 1-acetylpiperazine) under nucleophilic substitution conditions.
Coupling Reactions: Using solvents like dioxane or THF under reflux (80–120°C) for 8–12 hours, often with catalysts such as triethylamine (TEA) or CuI for azide-alkyne cycloadditions if applicable .
Purification: Post-reaction purification via recrystallization (using ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Key Considerations: Inert atmospheres (N₂/Ar) prevent oxidation, and solvent selection (polar aprotic solvents like DMF) enhances reaction efficiency .
What characterization techniques are essential for confirming the structure of this compound?
Level: Basic
Methodological Answer:
The structural confirmation requires a combination of spectroscopic and analytical methods:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, benzothiazole protons at δ 7.2–8.0 ppm) .
- ¹³C NMR: Confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₈N₃O₂S: 320.1168) .
Infrared Spectroscopy (IR): Detects functional groups (C=O stretch at ~1650 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
X-ray Crystallography (if crystalline): Resolves 3D structure and confirms stereochemistry .
How can researchers optimize reaction conditions to improve yield and purity?
Level: Advanced
Methodological Answer:
Optimization strategies include:
Temperature Control: Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., acylations), while reflux (~80°C) accelerates coupling .
Catalyst Screening: Transition metals (e.g., CuI for click chemistry) or organocatalysts improve regioselectivity .
Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) favor elimination of byproducts .
Workup Refinement: Quenching with aqueous solutions (NaHCO₃) removes acidic impurities, and repeated recrystallization improves purity .
Data-Driven Example: A study achieved 75% yield by switching from THF to DMF, reducing reaction time from 12 to 6 hours .
How should researchers resolve conflicting spectral data during structural elucidation?
Level: Advanced
Methodological Answer:
Contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) can be addressed by:
Comparative Analysis: Cross-referencing with structurally similar compounds (e.g., 6-methoxy-benzothiazole derivatives) to identify characteristic peaks .
Isotopic Labeling: Using deuterated solvents (CDCl₃) or ¹³C-labeled precursors to clarify ambiguous signals .
Advanced Techniques:
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .
- Computational Modeling: Density Functional Theory (DFT) predicts NMR/IR spectra for validation .
Case Study: A discrepancy in carbonyl peak position (IR vs. NMR) was resolved by identifying keto-enol tautomerism through variable-temperature NMR .
What strategies are used to study structure-activity relationships (SAR) for this compound?
Level: Advanced
Methodological Answer:
SAR studies focus on modifying substituents to correlate structure with biological activity:
Substituent Variation:
- Benzothiazole Ring: Replace ethoxy with methoxy or halogens to assess electronic effects on receptor binding .
- Piperazine Moiety: Introduce bulky groups (e.g., naphthyl) to evaluate steric hindrance .
Biological Assays:
- In Vitro Testing: Screen against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC₅₀ determination) .
- Molecular Docking: Simulate interactions with binding pockets (e.g., using AutoDock Vina) to prioritize analogs .
Data Integration: Combine synthetic yields, purity, and activity metrics into QSAR models to predict optimal structures .
Example: A study found that replacing ethoxy with fluorine increased antimicrobial activity by 40%, attributed to enhanced membrane permeability .
How can researchers validate the reproducibility of synthetic protocols for this compound?
Level: Advanced
Methodological Answer:
Reproducibility is ensured through:
Detailed Reaction Logs: Documenting exact conditions (e.g., "reflux at 80°C for 8 hours under N₂" vs. "stirred at RT") .
Cross-Lab Validation: Independent synthesis in multiple labs using shared precursors (e.g., CAS-registered intermediates) .
Analytical Consistency:
- Chromatographic Purity: HPLC/GC-MS with ≥95% purity thresholds .
- Spectroscopic Overlap: Compare NMR/IR data with published spectra in databases like PubChem .
Case Study: A protocol discrepancy (yield variation from 60% to 45%) was traced to incomplete drying of solvents; specifying "anhydrous DMF" resolved the issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
